6-Sulfanilamidoindazole

Catalog No.
S597969
CAS No.
13744-68-8
M.F
C13H12N4O2S
M. Wt
288.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Sulfanilamidoindazole

CAS Number

13744-68-8

Product Name

6-Sulfanilamidoindazole

IUPAC Name

4-amino-N-(1H-indazol-6-yl)benzenesulfonamide

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

InChI

InChI=1S/C13H12N4O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,14H2,(H,15,16)

InChI Key

RLNLIVBLEZDLMZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Synonyms

6-sulfanilamidoindazole

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3

Inducing Arthritis in Rats

One of the most well-established applications of 6-SAI is its use as a model for inducing arthritis in rats. When administered orally or subcutaneously, 6-SAI triggers a self-limiting inflammatory arthritis characterized by joint swelling, redness, and pain. This model has been valuable in studying the mechanisms of inflammatory arthritis, evaluating potential anti-arthritic drugs, and understanding the role of various factors like endotoxin in disease development.

Several studies have explored the use of 6-SAI in this context. For instance, research published in "Agents and Actions" investigated the potential involvement of oxygen radicals in 6-SAI arthritis. The study concluded that these radicals likely play a minimal role in the disease process []. Additionally, a study published in "Skeletal Radiology" utilized phosphorus-31 magnetic resonance spectroscopy to monitor the progression of 6-SAI induced arthritis in rats [].

6-Sulfanilamidoindazole (also known as N1-(6-indazolyl)sulfanilamide) is a synthetic organic compound containing a sulfanilamide group and an indazole ring. It's origin is likely from the field of medicinal chemistry, as the sulfanilamide group is commonly found in antibiotics. However, specific details about its discovery or initial use are not readily available in scientific literature []. While its applications haven't been extensively documented, research suggests potential in specific areas (see Mechanism of Action).


Molecular Structure Analysis

6-Sulfanilamidoindazole possesses a unique structure combining two heterocyclic rings: a six-membered indazole ring and a benzene sulfonamide group (sulfanilamide). The indazole ring has two nitrogen atoms, one at position 1 and another at position 2. The sulfanilamide group is linked to the indazole ring at the nitrogen atom at position 6 (hence the name 6-sulfanilamidoindazole). This combination of functional groups might contribute to interesting chemical properties and potential biological activity [].


Chemical Reactions Analysis

  • Synthesis: The synthesis of 6-sulfanilamidoindazole likely involves a reaction between sulfanilamide and a suitable indazole precursor. The specific reaction pathway would depend on the chosen starting materials.
  • Decomposition: Under strong acidic or basic conditions, the sulfanilamide group might undergo hydrolysis, breaking the bond between the sulfur and the nitrogen atom. The indazole ring itself is relatively stable but could decompose under extreme heat.
  • Skin irritation: Sulfanilamide can cause skin irritation in some individuals [].
  • Allergic reactions: Although less common, sulfa drugs can trigger allergic reactions [].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13744-68-8

Wikipedia

6-Sulfanilamidoindazole

Dates

Modify: 2023-08-15

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